![molecular formula C22H27N3O3S B2686975 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone CAS No. 899976-87-5](/img/structure/B2686975.png)
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone
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Description
This compound, also known by its CAS No. 899976-87-5, is a chemical of interest in the field of proteomics research . It has a molecular formula of C22H27N3O3S and a molecular weight of 413.54.
Molecular Structure Analysis
The crystal structure of a related compound, bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied . It has a monoclinic crystal system with space group P 2 1 / n (no. 14). The unit cell parameters are a = 10.460 (2) Å, b = 12.653 (3) Å, c = 17.566 (3) Å, β = 94.452 (7)°, and V = 2317.9 (8) Å 3 .Scientific Research Applications
Synthesis and Characterization
One significant area of research involves the synthesis and characterization of novel compounds. For instance, the study by Bhat et al. (2018) on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates the use of enaminones for creating compounds with potential therapeutic applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Similarly, the development of Ni(II) and Cu(II) complexes from novel phenolic Mannich bases, as explored by Büyükkıdan and Özer (2013), showcases the potential for creating metal complexes with unique properties (Büyükkıdan & Özer, 2013).
Fluorescent Logic Gates
Compounds with piperazine units have been designed as fluorescent logic gates, demonstrating solvent-polarity reconfigurable properties. Gauci and Magri (2022) synthesized compounds that change logic operation modes based on solvent polarity, indicating their potential in probing cellular microenvironments (Gauci & Magri, 2022).
Anti-Cancer Activity
The investigation of anti-cancer activities is another crucial application. Keefer (2010) discussed the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, showcasing the design of compounds activated by glutathione-S-transferase for releasing cytotoxic nitric oxide, indicating a strategic approach towards cancer therapy (Keefer, 2010).
Molecular Interaction Studies
Understanding the molecular interactions of compounds with biological receptors is vital for drug development. For example, Shim et al. (2002) studied the molecular interaction of a cannabinoid receptor antagonist, revealing insights into the conformational preferences and binding interactions critical for antagonist activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-17-7-8-21(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-6-20(16-19)25-9-4-14-29(25,27)28/h3,5-8,15-16H,4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXROFIRXNMDMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone |
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